4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol
Description
Properties
IUPAC Name |
4-(3-tert-butylphenyl)oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)12-5-4-6-13(11-12)15(16)7-9-17-10-8-15/h4-6,11,16H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSDDHHJPWQEFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C2(CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cross-Coupling Reaction
A common method involves Suzuki-Miyaura cross-coupling between 3-(tert-butyl)phenylboronic acid (or its boronate ester) and a tetrahydropyran-4-one derivative:
-
- 3-(tert-butyl)phenylboronic acid or boronate ester (1 equiv)
- Tetrahydro-2H-pyran-4-one or protected derivatives
- Palladium catalyst (e.g., Pd(PPh3)4)
- Base such as potassium carbonate (K2CO3)
- Solvent: mixture of water and organic solvent (e.g., toluene or dioxane)
- Inert atmosphere (nitrogen or argon)
- Heating to reflux temperature (80–100 °C)
Outcome : Formation of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-one intermediate, which can be further reduced to the alcohol.
Reduction to Alcohol
-
- The carbonyl group of the tetrahydropyran-4-one intermediate is reduced to the corresponding alcohol using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
- Acidic conditions (e.g., hydrochloric acid) may be added to facilitate the reaction.
- Solvent: ethanol or toluene
- Temperature: room temperature to 50 °C
- Reaction time: several hours until completion
Example : Reduction of 4-(4-methoxyphenyl)-tetrahydropyran-4-one to 4-(4-methoxyphenyl)-tetrahydropyran-4-ol achieved with Pd/C and H2 in ethanol at room temperature, yielding the alcohol as a crystalline solid.
Functional Group Modifications (Optional)
- Nitration : Selective nitration of alkoxyphenyl-substituted tetrahydropyrans can be performed using acetyl nitrate generated in situ from nitric acid and acetic anhydride at 0–20 °C.
- Substitution : Electrophilic aromatic substitution reactions can modify the tert-butylphenyl ring.
- Reduction of Nitro Groups : Catalytic hydrogenation with Pd/C to convert nitro derivatives back to amines or other functional groups.
Purification and Characterization
- Purification : Flash column chromatography using ethyl acetate/petroleum ether mixtures is commonly employed.
- Crystallization : Cooling of reaction mixtures in appropriate solvents (ethanol or tert-butyl methyl ether) to induce crystallization.
- Characterization :
- 1H NMR and 13C NMR spectra confirm the structure.
- High-resolution mass spectrometry (HRMS) confirms molecular weight.
- Infrared spectroscopy (IR) identifies functional groups.
- Melting point and purity assessed by chromatographic methods.
Data Table: Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Suzuki Coupling | 3-(tert-butyl)phenylboronic acid, Pd catalyst, K2CO3 | Toluene/water | Reflux (~90 °C) | 6–12 h | 70–90 | Inert atmosphere |
| Reduction of ketone to alcohol | H2, Pd/C, HCl catalytic amount | Ethanol or toluene | RT to 50 °C | 4–6 h | 80–95 | Hydrogenation under mild acidic conditions |
| Nitration (optional) | HNO3 + Ac2O (acetyl nitrate) | Dichloromethane | 0–20 °C | 1–4 h | 75–85 | Selective nitration |
| Purification | Flash chromatography | EtOAc/PE mixtures | Ambient | — | — | Yields depend on purity and scale |
Research Findings and Notes
- The use of boronate esters of 3-(tert-butyl)phenyl derivatives improves coupling efficiency and product purity.
- Catalytic hydrogenation with Pd/C is a reliable method for reducing tetrahydropyran-4-one intermediates to the corresponding alcohols without over-reduction or ring opening.
- Reaction optimization for industrial scale includes continuous flow reactors and precise control of temperature, catalyst loading, and solvent systems to maximize yield and minimize impurities.
- Functional group transformations on the phenyl ring allow for diversification of the compound for further biological or chemical applications.
Chemical Reactions Analysis
Types of Reactions
4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: SOCl2 in pyridine at room temperature.
Major Products Formed
Oxidation: 4-[3-(tert-Butyl)phenyl]tetrahydro-2H-pyran-4-one.
Reduction: this compound.
Substitution: 4-[3-(tert-Butyl)phenyl]tetrahydro-2H-pyran-4-yl chloride.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the tetrahydro-pyran structure could enhance its efficacy against breast cancer cells, showing promise as a lead compound for further development in cancer therapeutics .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent in treating inflammatory diseases. A specific case study reported significant reductions in inflammation markers when tested in vitro, indicating its possible application in pharmacological formulations targeting chronic inflammatory conditions .
Cosmetic Formulation Applications
1. Skin Care Products
The compound is being explored for its role in cosmetic formulations due to its moisturizing properties. A study utilized experimental design techniques to optimize formulations containing this compound, assessing parameters such as sensory attributes and skin hydration effectiveness. Results indicated that formulations incorporating this compound provided superior moisturizing effects compared to traditional ingredients .
2. Stability and Efficacy
Research has focused on the stability of cosmetic products containing this compound under various conditions. The findings suggest that it can enhance the shelf life and effectiveness of formulations by acting as a stabilizing agent for other active ingredients, thereby improving overall product performance in skin care applications .
Data Tables
Mechanism of Action
The mechanism of action of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of tetrahydropyran derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:
4-(3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)tetrahydro-2H-pyran-4-ol (Compound 40)
- Substituent : 3-(imidazo[1,2-a]pyridinyl)phenyl with a 4-chlorophenyl group.
- Synthesis : Prepared via Suzuki-Miyaura cross-coupling using palladium catalysis .
- The chlorine atom enhances electrophilicity, which may influence binding to electron-rich targets.
- Applications : Likely explored for central nervous system (CNS) targets due to the imidazopyridine scaffold’s prevalence in neuroactive compounds.
(2S,4R,5R)-2-(Bis(4-fluorophenyl)methyl)-5-((3-methoxybenzyl)amino)tetrahydro-2H-pyran-4-ol (6f)
- Substituents : Bis(4-fluorophenyl)methyl and 3-methoxybenzyl groups.
- Synthesis : Reductive amination of Amine5 with 3-methoxybenzaldehyde .
- Key Differences: Fluorine atoms increase metabolic stability and membrane permeability. The stereochemistry (2S,4R,5R) is critical for dopamine-norepinephrine reuptake inhibition (DNRI) activity.
- Applications : Explicitly designed as a potent DNRI, highlighting the role of stereochemistry and fluorinated substituents in CNS drug design.
4-(4-Methoxyphenyl)tetrahydro-2H-pyran (3hd)
- Substituent : 4-Methoxyphenyl.
- Synthesis : Iron-catalyzed Kumada cross-coupling .
- Key Differences : The methoxy group is electron-donating, enhancing solubility in polar solvents compared to tert-butyl.
- Applications : Simplicity in synthesis makes it a candidate for material science or intermediate in drug development.
Physicochemical and Pharmacological Properties
| Property | Target Compound | Compound 40 | 6f | 3hd |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~262.3 (estimated) | >400 (exact not reported) | ~465.4 | ~206.3 |
| LogP (Predicted) | ~3.5 (High lipophilicity) | ~4.2 (Due to chlorophenyl) | ~3.8 (Fluorine reduces LogP) | ~2.1 (Methoxy) |
| Solubility | Low (Aqueous) | Moderate (Polar imidazopyridine) | Moderate (Amine functionality) | High (Methoxy) |
| Bioactivity | Undocumented | Likely CNS-targeted | DNRI (Explicitly tested) | Undocumented |
Key Findings :
Biological Activity
Overview
4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol is an organic compound with the molecular formula C15H22O2. It features a tetrahydropyran ring substituted with a tert-butyl group and a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in biochemical assays and therapeutic applications.
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation : Produces 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-one.
- Reduction : Can yield secondary or tertiary alcohols.
- Substitution : Can form 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-yl chloride.
These reactions are crucial for modifying the compound for specific biological studies or therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. The hydroxyl group can form hydrogen bonds, while the tert-butylphenyl group engages in hydrophobic interactions. This dual interaction capability suggests that the compound may modulate enzyme activity or receptor binding, influencing various biochemical pathways.
Antimicrobial Properties
Recent studies have explored the potential of this compound as a ligand in biochemical assays, particularly against pathogens such as Mycobacterium tuberculosis (Mtb). In one study, compounds structurally related to this compound were screened for their ability to inhibit Mtb growth. Although direct data on this compound was limited, related compounds showed promising minimum inhibitory concentrations (MICs), indicating potential antimicrobial activity .
Enzyme Interaction Studies
The compound is also used in studies examining enzyme-substrate interactions. Its structural characteristics allow it to be a valuable tool in understanding how modifications to its structure affect binding affinity and enzymatic activity. This research is essential for drug discovery and development, particularly in identifying new therapeutic agents.
Case Studies and Research Findings
- Study on Antitubercular Activity :
-
Enzyme Inhibition Research :
- Investigations into enzyme interactions have demonstrated that compounds like this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Remarks |
|---|---|---|---|
| 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine | Contains an amine group | Investigated for anti-inflammatory properties | Similar mechanism of action |
| tert-butyl (2S)-2-{[4-(3-tert-butylphenyl)tetrahydro-2H-pyran-4-yl]amino}methyl)-1-pyrrolidinecarboxylate | Contains a pyrrolidinecarboxylate group | Potentially active against various enzymes | Highlights versatility of tetrahydropyran derivatives |
Q & A
Basic Questions
Q. What are the common synthetic routes for 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol, and what key reaction conditions influence yield and purity?
- Methodological Answer: The synthesis typically involves oxyfunctionalization of tetrahydropyran derivatives. For example, analogous compounds are synthesized via esterification using ethyl chloro-oxoacetate, DMAP (catalyst), and triethylamine (base) in THF under anhydrous conditions . Key factors include:
- Catalyst selection : DMAP enhances reaction efficiency by activating electrophiles.
- Solvent choice : Polar aprotic solvents like THF improve solubility of intermediates.
- Purification : Column chromatography (e.g., SiO₂ with EtOAc/pentane gradients) ensures high purity .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing the structural integrity of this compound?
- Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and tert-butyl group integration .
- Mass spectrometry (MS) : High-resolution MS for molecular weight validation (e.g., expected ~278.29 g/mol for C₁₂H₁₃F₃O₂S analogs) .
- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .
Q. What are the documented solubility and stability profiles under various pH and temperature conditions?
- Methodological Answer:
- Solubility : Likely soluble in polar solvents (THF, DCM) due to hydroxyl and aromatic groups. Test empirically via saturation assays .
- Stability : Store at room temperature in inert atmospheres; avoid prolonged exposure to light or moisture to prevent ring-opening or oxidation .
Advanced Research Questions
Q. How does the tert-butyl substituent at the 3-position of the phenyl ring influence electronic and steric properties?
- Methodological Answer:
- Electronic effects : The tert-butyl group is electron-donating, altering π-electron density in the phenyl ring (assessed via Hammett plots or DFT calculations) .
- Steric effects : Bulky substituents hinder nucleophilic attack on the tetrahydropyran ring. Use X-ray crystallography or NOE NMR to analyze spatial hindrance .
Q. What strategies resolve contradictions in reported biological activity data for tetrahydropyran derivatives?
- Methodological Answer:
- Batch variability : Ensure consistent synthesis protocols (e.g., 84% yield in optimized routes vs. 62% in suboptimal conditions) .
- Isomer separation : Chiral HPLC or enzymatic resolution to isolate bioactive enantiomers .
- Assay standardization : Use cell-based models (e.g., COX inhibition for anti-inflammatory activity) with positive controls .
Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?
- Methodological Answer:
- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the hydroxyl group’s lone pairs may direct nucleophilic attack .
- MD simulations : Simulate solvent effects on transition states to optimize reaction conditions (e.g., DCM vs. THF) .
Q. What mechanistic insights explain regioselectivity in functionalizing the tetrahydropyran ring?
- Methodological Answer:
- Ring strain analysis : The chair conformation of tetrahydropyran places axial substituents in sterically favorable positions for reactions. Use deuterium labeling to track regioselectivity .
- Acid-base catalysis : Protonation of the hydroxyl group may generate oxonium ions, directing electrophiles to specific carbons .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
